Iometopane is derived from methylecgonidine and belongs to the class of compounds known as phenyltropanes. Its IUPAC name is methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate. The compound is categorized under organic chemicals with specific applications in medical imaging and research related to neurotransmitter systems.
The synthesis of iometopane involves several key steps:
The synthesis conditions often require precise control over temperature and pressure, especially during batch reactions in industrial settings. Purification techniques like recrystallization and chromatography are employed to ensure high purity levels of the final product suitable for pharmaceutical applications.
Iometopane features a complex molecular structure characterized by a bicyclic framework. The essential components include:
The molecular formula for iometopane is C16H20INO2, with a molecular weight of approximately 363.24 g/mol. The InChI representation provides further insight into its structural configuration: InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1
.
Iometopane undergoes various chemical reactions that are significant for its functional modifications:
The specific conditions and reagents used dictate the major products formed during these reactions.
Iometopane primarily targets dopamine transporters (DATs). Its mechanism of action involves:
Pharmacokinetics indicate that iometopane is administered intravenously, achieving 100% absorption. Its action allows visualization of dopamine transporters in the brain through SPECT imaging techniques, which is crucial in differentiating between various neurodegenerative disorders .
Iometopane exhibits several notable physical and chemical properties:
These properties are critical for its application in both research and clinical settings.
The scientific applications of iometopane are extensive:
Iometopane's ability to differentiate between various neurological conditions makes it a valuable tool in both clinical diagnostics and research into neurodegenerative diseases .
Iometopane (RTI-55, β-CIT) is a cocaine-derived phenyltropane analog characterized by the tropane alkaloid backbone with a 4-iodophenyl substitution at the 3β-position and a carbomethoxy group at the 2β-position. Its chemical structure is designated as methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (C₁₆H₂₀INO₂; molecular weight 385.24 g/mol) [3] . This configuration positions iometopane within the broader class of phenyltropane DAT inhibitors developed to enhance cocaine's pharmacological profile while reducing abuse liability [10].
Iometopane exhibits structural optimization over cocaine through halogenation and esterification. Unlike cocaine's methyl ester at C2 and benzoyloxy group at C3, iometopane features a carbomethoxy group at C2 and a 4-iodophenyl group at C3. This modification significantly increases dopamine transporter (DAT) binding affinity while reducing susceptibility to esterase hydrolysis . Compared to other phenyltropanes, the iodine atom at the para-position of the phenyl ring enhances DAT affinity (Ki = 1.3 nM) approximately 10-fold relative to the chlorine-substituted RTI-31 (Ki = 1.1 nM) and markedly higher than cocaine's DAT affinity (Ki = 89-389 nM) [10]. The structural analogy to WIN 35428 (a 4-fluorophenyltropane) is notable, though iometopane's iodine atom provides superior characteristics for radiolabeling applications due to the favorable gamma emission properties of iodine-123 [3] [5].
Table 1: Structural Comparison of Iometopane with Related Compounds [3] [10]
Compound | R Group (C3) | C2 Substituent | DAT Ki (nM) | Primary Applications |
---|---|---|---|---|
Cocaine | Benzoyloxy | Methyl ester | 89-389 | Pharmacological standard |
Troparil | Phenyl | Methyl ester | 23 ± 5 | Research ligand |
WIN 35428 | 4-Fluorophenyl | Methyl ester | 13.9 ± 2.0 | DAT binding studies |
RTI-31 | 4-Chlorophenyl | Methyl ester | 1.1 ± 0.1 | High-affinity DAT ligand |
Iometopane (RTI-55) | 4-Iodophenyl | Methyl ester | 1.3 ± 0.01 | SPECT imaging |
The affinity of phenyltropane derivatives for DAT is critically dependent on halogen substituents at the phenyl ring's para-position. Systematic evaluation demonstrates a clear halogen-dependent affinity relationship: iodine (RTI-55, Ki = 1.3 nM) > bromine (RTI-51, Ki = 1.7 nM) > chlorine (RTI-31, Ki = 1.1 nM) > fluorine (RTI-32, Ki = 13.9 nM) > hydrogen (troparil, Ki = 23 nM) [10]. The enhanced DAT affinity with larger halogens (iodine > bromine > chlorine) correlates with increased van der Waals interactions within the DAT binding pocket. Additionally, the iodine atom in iometopane creates optimal electron density distribution for DAT binding while providing a convenient site for radioiodination. Molecular modeling indicates that the 4-iodophenyl substitution stabilizes the tropane-DAT complex through hydrophobic interactions with transmembrane domain 6 of the transporter protein, explaining its sub-nanomolar affinity [10].
Iometopane functions as a high-affinity dopamine reuptake inhibitor that binds competitively to the dopamine transporter (DAT) protein. Its primary mechanism involves blocking presynaptic dopamine reuptake, thereby increasing synaptic dopamine concentrations in striatal regions [3] [8]. Unlike cocaine, which exhibits nonselective monoamine transporter inhibition, iometopane demonstrates preferential DAT binding while maintaining significant affinity for serotonin (SERT) and norepinephrine transporters (NET) [10].
Iometopane binds to the DAT with approximately 30-fold higher affinity than cocaine, effectively inhibiting dopamine reuptake at nanomolar concentrations (IC₅₀ = 0.28 nM) [3]. Unlike dopamine-releasing agents, iometopane does not induce neurotransmitter efflux but stabilizes the outward-facing conformation of DAT. This binding mechanism prevents the conformational change required for dopamine translocation. Pharmacodynamic studies reveal that iometopane's slow dissociation kinetics from DAT contribute to its prolonged duration of action in vivo, making it particularly suitable for SPECT imaging applications requiring stable receptor binding over several hours [8] [10].
Comprehensive receptor binding assays demonstrate iometopane's binding profile across monoamine transporters. Using [³H]WIN 35,428 displacement assays, iometopane exhibits DAT affinity (Ki = 1.3 ± 0.01 nM), SERT affinity (Ki = 4.21 ± 0.30 nM), and NET affinity (Ki = 36 ± 2.7 nM) [10]. This translates to selectivity ratios of approximately 27.7 for DAT/NET and 3.24 for DAT/SERT. Compared to other phenyltropanes, the iodine substituent specifically enhances SERT binding affinity relative to chlorine-substituted analogs. For instance, RTI-31 (4-chlorophenyltropane) shows DAT Ki = 1.1 nM and SERT Ki = 44.5 nM, resulting in a higher DAT/SERT selectivity ratio (40.5) than iometopane (3.24) [10]. This balanced transporter profile enables iometopane to serve as a dual DAT/SERT imaging agent, particularly useful for neurodegenerative disorders affecting both systems.
Table 2: Monoamine Transporter Affinities of Phenyltropane Derivatives [10]
Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
---|---|---|---|---|---|
Cocaine | 89-389 | 281-431 | 211-328 | 0.3-0.9 | 0.4-1.2 |
RTI-31 (4-Cl) | 1.1 ± 0.1 | 44.5 ± 1.3 | 37 ± 2.1 | 40.5 | 33.6 |
RTI-51 (4-Br) | 1.7 ± 0.2 | 10.6 ± 0.24 | 37.4 ± 5.2 | 6.24 | 22.0 |
Iometopane (RTI-55) | 1.3 ± 0.01 | 4.21 ± 0.30 | 36 ± 2.7 | 3.24 | 27.7 |
The incorporation of radioiodine into the phenyltropane structure enables non-invasive assessment of dopaminergic integrity in neurodegenerative disorders. Iometopane's high affinity and specificity for DAT make it particularly valuable for single-photon emission computed tomography (SPECT) imaging of nigrostriatal degeneration [5] [8].
Radioiodination of iometopane employs electrophilic destannylation of the corresponding trialkylstannyl precursor. Automated synthesis modules (e.g., Scintomics GRP) enable efficient production using no-carrier-added [¹²³I]NaI or [¹³¹I]NaI. The standard protocol involves: (1) oxidative iodination with hydrogen peroxide/acetic acid under acidic conditions; (2) quenching with sodium bisulfite/sodium acetate buffer; and (3) purification via solid-phase extraction (C-18 Sep-Pak cartridge) [5]. This method achieves radiochemical yields of 79.2 ± 0.1% for [¹³¹I]β-CIT and 75.4 ± 2.0% for [¹³¹I]FP-CIT, with radiochemical purity exceeding 98% without HPLC purification. The reaction parameters differ slightly between analogs: iometopane requires 5 minutes at room temperature with 392 μmol H₂O₂, while FP-CIT requires extended reaction time (10 minutes) and higher oxidant concentration (588 μmol H₂O₂) [5]. The final product is formulated in phosphate-buffered saline (pH 7.0) or acetate-buffered saline for clinical administration.
Radiolabeled iometopane demonstrates excellent in vitro stability (>98% purity maintained at 6 hours post-synthesis) and specific in vivo pharmacokinetics crucial for imaging applications. Following intravenous administration, [¹²³I]iometopane rapidly crosses the blood-brain barrier, reaching peak striatal uptake at 2.5-3 hours post-injection. The striatal-to-background ratio plateaus between 14-24 hours, enabling optimal imaging windows [5] [7]. Slow dissociation kinetics from DAT (half-life >12 hours) permits extended imaging acquisition. Plasma clearance exhibits biexponential kinetics: initial distribution phase (t₁/₂α = 0.5 hours) followed by slower elimination phase (t₁/₂β = 15 hours) [5]. Metabolism occurs primarily via ester hydrolysis, with the carboxylic acid derivative showing reduced DAT affinity. Approximately 70% of plasma radioactivity remains as intact tracer at 6 hours post-injection. Excretion occurs predominantly via the hepatobiliary route, with 65% of radioactivity recovered in feces within 48 hours [5] [8]. These pharmacokinetic properties support the clinical utility of [¹²³I]iometopane for quantifying DAT density in neurodegenerative conditions.
Table 3: Radiochemical Properties of Iometopane Tracers [5] [7] [8]
Parameter | [¹²³I]Iometopane (β-CIT) | [¹²³I]Ioflupane (FP-CIT) | Clinical Implications |
---|---|---|---|
Synthesis Yield | 79.2 ± 0.1% | 75.4 ± 2.0% | Reliable tracer production |
Radiochemical Purity | >99% | >98% | Reduced impurity injection |
Optimal Imaging Window | 14-24 hours post-injection | 3-6 hours post-injection | Protocol flexibility vs. efficiency |
Striatal Uptake Peak | 2.5-3 hours | 3-4 hours | Determines earliest scan time |
Metabolic Stability (6h plasma) | ~70% intact tracer | >80% intact tracer | Lower metabolites for FP-CIT |
Primary Excretion Route | Hepatobiliary (65% fecal) | Renal (60% urinary) | Radiation dosimetry differences |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7